molecular formula C22H26N4O2 B219771 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester CAS No. 115219-11-9

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

Katalognummer B219771
CAS-Nummer: 115219-11-9
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: UHBBQWRACBQOJF-LJMFKLJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester, also known as Ro 20-1724, is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a variety of physiological processes. Ro 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.

Wirkmechanismus

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 exerts its pharmacological effects by selectively inhibiting PDE4, which is involved in the degradation of cAMP. By inhibiting PDE4, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 increases intracellular cAMP levels, which can lead to a variety of physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulation.
Biochemical and Physiological Effects
1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have a variety of biochemical and physiological effects, including:
- Bronchodilation: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and COPD.
- Anti-inflammatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have anti-inflammatory effects in various animal models of inflammation, making it a potential therapeutic agent for the treatment of inflammatory disorders.
- Immunomodulatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
- Neuroprotective effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, making it a potential therapeutic agent for the treatment of these disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective PDE4 inhibition: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP in various physiological processes.
- Well-characterized pharmacological effects: The pharmacological effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 have been well-characterized, making it a reliable tool for studying the effects of PDE4 inhibition.
Some of the limitations of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 for lab experiments include:
- Limited solubility: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
- Potential off-target effects: Although 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a selective inhibitor of PDE4, it may have off-target effects on other enzymes or receptors, which can complicate interpretation of experimental results.

Zukünftige Richtungen

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several potential future directions for research, including:
- Clinical trials: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has shown promising results in preclinical studies and may have potential applications in the treatment of various diseases. Further clinical trials are needed to evaluate its safety and efficacy in humans.
- Development of new PDE4 inhibitors: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has served as a valuable tool for studying the role of PDE4 in various physiological processes. Further research is needed to develop new PDE4 inhibitors with improved pharmacological properties and fewer off-target effects.
- Mechanistic studies: Although the mechanism of action of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is well-characterized, further mechanistic studies are needed to fully understand its effects on various physiological processes.
- Combination therapies: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 may have potential applications in combination therapies with other drugs for the treatment of various diseases. Further research is needed to evaluate the potential synergistic effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 with other drugs.

Synthesemethoden

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 can be synthesized using a multi-step process that involves the reaction of 6-methylergoline with various reagents to produce the desired product. The synthesis of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been described in detail in several research papers, and the process involves several chemical reactions, including esterification, amidation, and cyclization.

Wissenschaftliche Forschungsanwendungen

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of asthma, COPD, and other inflammatory disorders. In addition, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Eigenschaften

CAS-Nummer

115219-11-9

Produktname

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

Molekularformel

C22H26N4O2

Molekulargewicht

378.5 g/mol

IUPAC-Name

ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19-/m1/s1

InChI-Schlüssel

UHBBQWRACBQOJF-LJMFKLJISA-N

Isomerische SMILES

CCOC(=O)C1=NC=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Kanonische SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.